![molecular formula C16H16 B1345649 1,1-di(p-Tolyl)ethylene CAS No. 2919-20-2](/img/structure/B1345649.png)
1,1-di(p-Tolyl)ethylene
Overview
Description
“1,1-di(p-Tolyl)ethylene” is a chemical compound with the molecular formula C16H16 . It can be used as modifiers for polystyrene for building materials .
Synthesis Analysis
The synthesis of “1,1-di(p-Tolyl)ethylene” has been reported in several studies. For instance, one study describes the formation of “1,1-di(p-Tolyl)ethylene” from the decomposition of a nickelacyclobutane . Another study mentions the use of a Wittig reaction to synthesize the compound .
Molecular Structure Analysis
The molecular structure of “1,1-di(p-Tolyl)ethylene” contains a total of 33 bonds, including 17 non-H bonds, 13 multiple bonds, 2 rotatable bonds, 1 double bond, 12 aromatic bonds, and 2 six-membered rings .
Chemical Reactions Analysis
“1,1-di(p-Tolyl)ethylene” has been found to participate in various chemical reactions. For example, it has been reported to act as a reactive intermediate in the reaction of nickel carbenes and olefins to yield cyclopropanes . It has also been shown to scavenge 3-Cyano-2-propyl radicals, thermally generated from 1,2’-azobis(2-methylpropionitrile), to form 1,4-dicyano-1,1,4,4-tetramethyl-2,2-di(p-tolyl)butane .
Scientific Research Applications
Photoinitiated Crosslinking (UV-Curing)
1,1-di(p-Tolyl)ethylene (DTE) has been shown to have radical scavenging activity in the photoinitiated crosslinking of acrylate formulations. This application is significant in the field of polymer chemistry where UV-curing is a common process for creating hardened materials with specific properties .
Radical Scavenging
DTE’s ability to act as a radical scavenger is compared with other compounds such as methyl alpha-methoxyacrylate and methyl atropate. Its effectiveness in this role can be leveraged in various chemical processes that require control over radical reactions .
Future Directions
properties
IUPAC Name |
1-methyl-4-[1-(4-methylphenyl)ethenyl]benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16/c1-12-4-8-15(9-5-12)14(3)16-10-6-13(2)7-11-16/h4-11H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEDMCKGHZIRQLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=C)C2=CC=C(C=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20183445 | |
Record name | Benzene, 1,1'-ethenylidenebis(4-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20183445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,1-di(p-Tolyl)ethylene | |
CAS RN |
2919-20-2 | |
Record name | Benzene, 1,1'-ethenylidenebis(4-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002919202 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, 1,1'-ethenylidenebis(4-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20183445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1-Di(p-tolyl)ethylene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary application of 1,1-di(p-tolyl)ethylene in the context of photoinitiation?
A: 1,1-di(p-tolyl)ethylene (DTE) serves as a valuable tool for investigating Type-II photoinitiating systems. Specifically, it acts as a non-polymerizing model substrate, helping researchers understand the mechanism of radical generation and initiation in these systems. [] For instance, in a study involving the benzophenone/N,N-dimethylaniline (DMA) photoinitiating system, DTE helped identify the DMA-derived radical as the primary initiating species. []
Q2: How does the structure of 1,1-di(p-tolyl)ethylene contribute to its function as a radical scavenger?
A: While the provided abstracts don't delve into the specific structural reasons for DTE's radical scavenging properties, one paper highlights its versatility in this role. [] This versatility likely stems from the presence of the double bond in its structure, which can readily react with radicals, effectively "scavenging" them from the reaction environment. Further research focusing on the structure-activity relationship of DTE would be needed to confirm this hypothesis.
Q3: How does chromic acid oxidation differ between 1,1-di(p-tolyl)ethylene and other 1,1-disubstituted ethylenes?
A: Interestingly, 1,1-di(p-tolyl)ethylene exhibits atypical behavior when oxidized by chromic acid compared to its structural analogs. While compounds like 1,1-diphenylethylene and 1,1-di-(p-chlorophenyl)ethylene yield acids with the same carbon count upon oxidation, DTE and 2-phenyl-3,3-dimethylbut-1-ene produce "abnormal fission products." [] This difference suggests a unique reaction pathway for DTE, likely influenced by the presence of the methyl substituents on its phenyl rings. Further investigation into the precise mechanism and products of this reaction would be necessary to fully understand this discrepancy.
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